Ondansetron-d3 is synthesized from Ondansetron through chemical reactions that incorporate deuterium atoms. The synthesis typically involves deuterated reagents and intermediates, which are used to replace hydrogen atoms with deuterium in the Ondansetron molecule.
Ondansetron-d3 falls under the category of 5-HT3 receptor antagonists. It is classified as a pharmaceutical compound with a specific focus on its deuterated variant for research purposes.
The synthesis of Ondansetron-d3 involves several steps that include the creation of deuterated intermediates and their subsequent conversion into the final product.
The industrial production of Ondansetron-d3 requires optimized reaction conditions to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are often employed to isolate the final product from reaction by-products and unreacted materials.
The molecular formula for Ondansetron-d3 remains similar to that of Ondansetron but includes three deuterium atoms replacing specific hydrogen atoms in the structure. The general structure can be represented as follows:
The structural modifications due to deuteration may affect the compound's stability and reactivity, providing insights into its pharmacokinetic behavior compared to non-deuterated forms.
Ondansetron-d3 can undergo various chemical reactions similar to its parent compound:
The specific conditions under which these reactions occur can significantly influence the yield and purity of the desired products. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce various deuterated analogs.
Ondansetron acts primarily as an antagonist at the 5-HT3 serotonin receptors located in both peripheral and central nervous systems. By blocking these receptors, it effectively inhibits the vomiting reflex triggered by serotonin release during chemotherapy or radiation exposure.
Research indicates that Ondansetron's action is mediated through its affinity for 5-HT3 receptors, with studies demonstrating varying potency between its enantiomers (R- and S-forms). The presence of deuterium may also influence binding kinetics and metabolic pathways.
Relevant data regarding melting point, boiling point, and other physicochemical properties can be obtained from specific experimental studies focused on deuterated compounds.
Ondansetron-d3 is extensively used in scientific research for several applications:
Ondansetron-d3 (C₁₈H₁₆D₃N₃O) is a deuterated isotopologue of the antiemetic drug ondansetron (C₁₈H₁₉N₃O), where three hydrogen atoms at the 9-methyl group are replaced by deuterium ( [4] [8] [9]). This selective labeling targets the N-methyl position, minimizing alterations to the molecule’s core pharmacophore while enabling precise tracking via mass spectrometry. The molecular weight increases from 293.37 g/mol (ondansetron free base) to 296.39 g/mol (ondansetron-d3 hydrochloride) due to deuterium’s higher atomic mass [1] [4] [7]. The structural integrity of the carbazole-imidazole scaffold remains intact, preserving ondansetron’s affinity for the 5-HT₃ receptor [2] [9].
Table 1: Molecular Identity of Ondansetron-d3
Property | Ondansetron | Ondansetron-d3 |
---|---|---|
Empirical Formula | C₁₈H₁₉N₃O | C₁₈H₁₆D₃N₃O |
HCl Salt Formula | C₁₈H₁₉N₃O·HCl·2H₂O | C₁₈H₁₇D₃ClN₃O¹ |
CAS Number | 99614-02-5 | 1346605-02-4 |
Molecular Weight (g/mol) | 293.37 (free base) | 296.39 (free base)² |
¹Hydrochloride salt form common for experimental use [4] [8].²Calculated exact mass: 296.38 [9].
Synthesis typically involves reductive deuteration of ondansetron precursors or direct hydrogen/deuterium exchange:
Table 2: Key Synthesis Methods for Ondansetron-d3
Method | Reagents | Deuteration Site | Yield |
---|---|---|---|
Reductive Amination | LiAlD₄, CD₃I | 9-N-CH₃ → 9-N-CD₃ | 70–85% |
Alkyl Halide Quaternization | CD₃I, K₂CO₃ | 9-N-CD₃ | 60–75% |
Catalytic Exchange | D₂O, Pt/C | Non-selective³ | 30–50% |
³Limited utility due to heterogeneity in deuterium incorporation [9].
Mass Spectrometric Analysis: LC-MS/MS is the gold standard for quantifying deuterium incorporation. Ondansetron-d3 exhibits a +3 Da mass shift in Q1 scans (m/z 294 → m/z 297 for [M+H]⁺ ions). Fragmentation patterns mirror ondansetron, with key ions at m/z 170 (carbazole) and m/z 127 (imidazole) confirming unaltered cleavage pathways [10]. Deuterium efficiency is calculated as:
Incorporation (%) = [1 – (Area Non-deuterated / Area Total)] × 100
Commercial ondansetron-d3 typically achieves ≥99% isotopic purity [4] [8].
Nuclear Magnetic Resonance (NMR): ¹H-NMR loss of the 9-methyl signal at δ 3.0 ppm and corresponding appearance of a residual solvent-coupled triplet in ¹³C-NMR (due to J₃C-D coupling) confirm deuteration [9].
Chromatographic Separation: Reverse-phase HPLC resolves ondansetron-d3 (retention time: 6.2 min) from non-deuterated ondansetron (6.0 min) under optimized conditions (C18 column, 0.1% formic acid/acetonitrile gradient) [10]. This separation is critical for quantifying trace protiated contaminants.
Table 3: Analytical Parameters for Deuterium Validation
Technique | Key Metrics | Ondansetron-d3 Specifications |
---|---|---|
LC-MS/MS (Q1 Scan) | m/z [M+H]⁺: 297.2 ± 0.1 | Δm/z = +3.0 vs. ondansetron |
HPLC-UV | Rt = 6.2 min (ΔRt = +0.2 min) | Resolution >1.5 vs. ondansetron |
Isotopic Purity | % D₃ by LC-MS area ratio | ≥98.5% (commercial batches) |
Deuterium substitution minimally affects bulk physicochemical properties due to deuterium’s near-identical size and electronegativity to hydrogen:
The primary distinction lies in vibrational spectroscopy:
Table 4: Physicochemical Comparison
Property | Ondansetron HCl | Ondansetron-d3 HCl | Significance |
---|---|---|---|
Water Solubility | ~10 mg/mL | ~9.5 mg/mL | Slight kinetic isotope effect |
logP (Octanol/Water) | 2.4 | 2.5 | No functional impact |
Melting Point | 178–182°C | 178–182°C | Identical crystal packing |
UV λₘₐₓ (MeOH) | 310 nm | 310 nm | Unaltered chromophore |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7